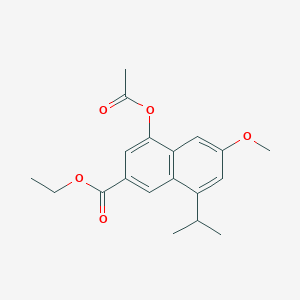
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is a complex organic compound with a molecular formula of C17H18O6. This compound is known for its unique structural features, which include an acetyloxy group, a methoxy group, and an isopropyl group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl ester is then subjected to acetylation using acetic anhydride and a base such as pyridine to introduce the acetyloxy group. The methoxy and isopropyl groups are introduced through subsequent methylation and alkylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing acetyloxy or methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester
- 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-2-(1-methylethyl)-1-oxo-, ethyl ester
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is unique due to the presence of both acetyloxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. The isopropyl group further enhances its lipophilicity, making it more suitable for applications requiring membrane permeability.
Eigenschaften
Molekularformel |
C19H22O5 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
ethyl 4-acetyloxy-6-methoxy-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O5/c1-6-23-19(21)13-7-16-15(11(2)3)9-14(22-5)10-17(16)18(8-13)24-12(4)20/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
BRFHWPQQLGZKEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2C(C)C)OC)C(=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















